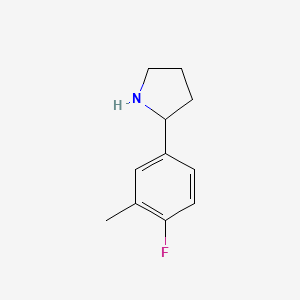
2-(4-Fluoro-3-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-3-methylphenyl)pyrrolidine is an organic compound with the molecular formula C11H14FN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 4-fluoro-3-methylphenyl group.
Vorbereitungsmethoden
The synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .
Analyse Chemischer Reaktionen
2-(4-Fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances its binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate neurotransmitter systems and inhibit certain enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluoro-3-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
4-Fluoro-3-methylphenylpyrrolidine: Similar in structure but lacks the fluorine substitution, which may result in different chemical and biological properties.
4-Fluoro-3-methyl-α-PVP: A structural analog with a different substitution pattern, known for its psychoactive properties.
N-ethyl-2-amino-1-phenylheptan-1-one: Another related compound with different pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
2-(4-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
JIHZZRABBCRVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CCCN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
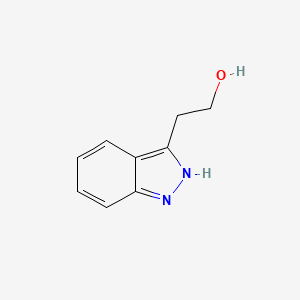


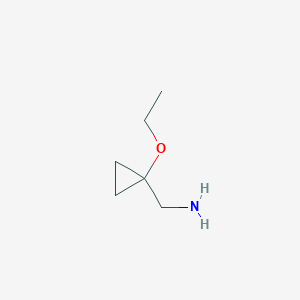
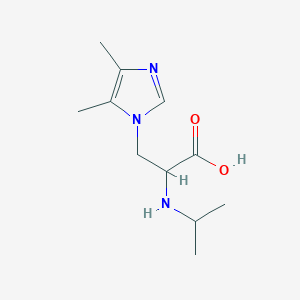
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
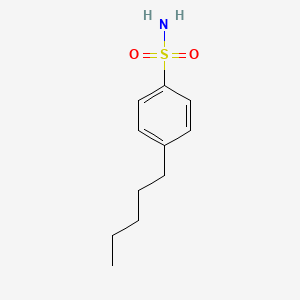
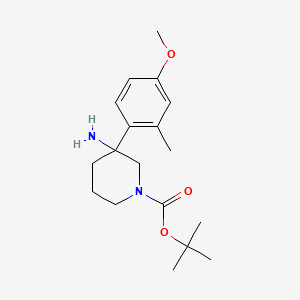
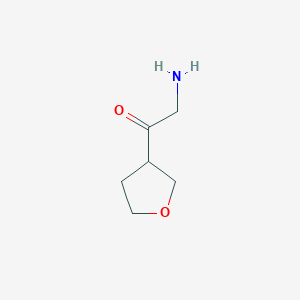

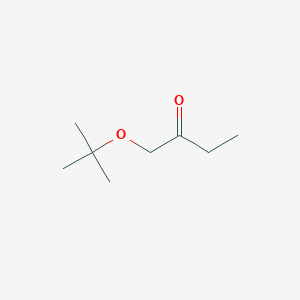
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

